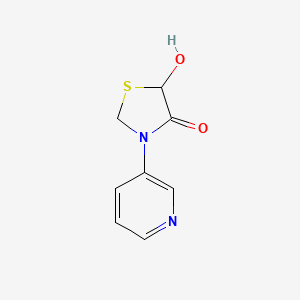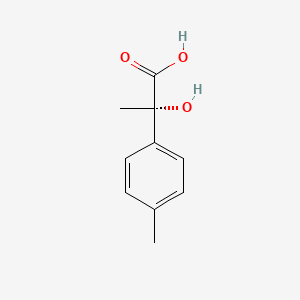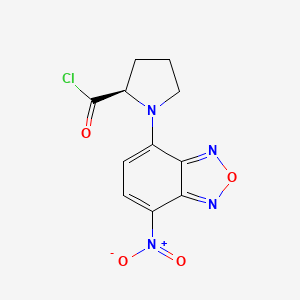
EUK 124
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
EUK 124 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a tool to study oxidative stress and reactive oxygen species due to its ability to mimic superoxide dismutase and catalase activities . In medicine, it has been investigated for its potential to protect against oxidative damage in various disease models, including stroke and neurodegenerative diseases .
Mécanisme D'action
Target of Action
EUK 124 is a synthetic superoxide dismutase (SOD) mimetic . SOD is an enzyme that plays a crucial role in the defense against reactive oxygen species (ROS), particularly superoxide radicals. These radicals can cause oxidative stress, leading to cell damage. By mimicking SOD, this compound targets these harmful radicals, neutralizing them and reducing oxidative stress .
Mode of Action
This compound, like its structural analogs EUK 8 and EUK 134, inhibits the superoxide-mediated reduction of an electron acceptor . This is a key aspect of its SOD mimetic activity. This compound has significantly reduced activity compared to euk 8 and euk 134 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative stress pathway. By mimicking SOD, this compound scavenges superoxide radicals, preventing them from causing oxidative damage . This can have downstream effects on various cellular processes, including inflammation, apoptosis, and cell signaling.
Pharmacokinetics
It is soluble in DMSO at 20 mg/ml, in ethanol at 1 mg/ml, and in PBS (pH 7.2) at 0.2 mg/ml . These solubility properties can impact its bioavailability and distribution within the body.
Result of Action
The primary result of this compound’s action is the reduction of oxidative stress. By scavenging superoxide radicals, it prevents these reactive species from causing cellular damage . This can potentially protect cells from various forms of oxidative damage, including DNA damage, lipid peroxidation, and protein oxidation.
Action Environment
The action of this compound can be influenced by various environmental factors For instance, the presence of other antioxidants can potentially enhance its effectiveness Additionally, factors that increase the production of superoxide radicals, such as exposure to radiation or certain toxins, could potentially increase the demand for this compound’s antioxidant action.
Analyse Biochimique
Biochemical Properties
EUK 124 plays a role in biochemical reactions as it inhibits superoxide-mediated reduction of an electron acceptor . This is a characteristic of superoxide dismutase (SOD) mimetic activity .
Cellular Effects
As a SOD mimetic, it may influence cell function by mitigating oxidative stress .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the reduction of an electron acceptor, a process mediated by superoxide . This suggests that this compound may interact with biomolecules involved in redox reactions .
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of this compound in animal models .
Metabolic Pathways
This compound is likely involved in metabolic pathways related to oxidative stress and redox reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of EUK 124 involves the coordination of manganese with a ligand system derived from 3,5-dimethoxyphenol and ethylenediamine. The reaction typically occurs in a solvent such as dimethyl sulfoxide or ethanol under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that the synthesis follows similar routes as laboratory-scale preparation, with adjustments for scale, efficiency, and purity.
Analyse Des Réactions Chimiques
Types of Reactions: EUK 124 primarily undergoes redox reactions due to its superoxide dismutase and catalase mimetic activities. It can catalyze the dismutation of superoxide radicals into oxygen and hydrogen peroxide .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include superoxide radicals and hydrogen peroxide. The reactions typically occur under physiological conditions, such as neutral pH and ambient temperature .
Major Products: The major products formed from the reactions catalyzed by this compound are oxygen and hydrogen peroxide .
Comparaison Avec Des Composés Similaires
EUK 124 is similar to other salen-manganese complexes such as EUK 8 and EUK 134. it has significantly reduced activity compared to these compounds . EUK 8 and EUK 134 are more potent in their superoxide dismutase and catalase mimetic activities, making them more effective in reducing oxidative stress .
List of Similar Compounds:- EUK 8
- EUK 134
This compound’s uniqueness lies in its structural similarity to these compounds while having reduced activity, making it a useful tool for comparative studies in oxidative stress research .
Propriétés
Numéro CAS |
186299-35-4 |
|---|---|
Formule moléculaire |
C20H22ClMnN2O6 |
Poids moléculaire |
476.8 |
Clé InChI |
CZWTULNLOQLTRE-AIMLMLFYSA-K |
Apparence |
Assay:≥95%A crystalline solid |
Synonymes |
EUK 124 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal](/img/structure/B574784.png)

![tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate](/img/structure/B574790.png)






